molecular formula C6H5BrINO B12858925 2-Amino-3-bromo-6-iodophenol

2-Amino-3-bromo-6-iodophenol

Cat. No.: B12858925
M. Wt: 313.92 g/mol
InChI Key: AAUUKPYCSVWFRP-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-iodophenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with bromine and iodine in the presence of suitable catalysts and solvents . The reaction conditions often include ambient temperature and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and iodo substituents can be reduced to form dehalogenated products.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dehalogenated phenols, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-bromo-6-iodophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-iodophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-6-bromophenol
  • 2-Amino-3-iodophenol

Uniqueness

2-Amino-3-bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens with the amino group enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

2-amino-3-bromo-6-iodophenol

InChI

InChI=1S/C6H5BrINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

AAUUKPYCSVWFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)N)O)I

Origin of Product

United States

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